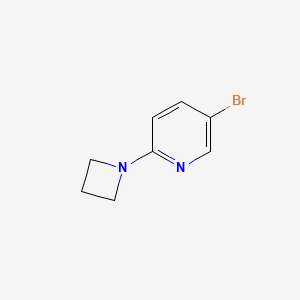

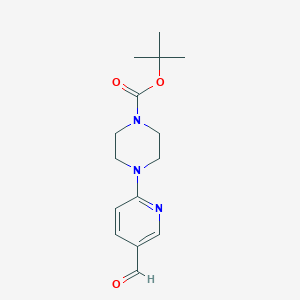

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a chemical entity that has been the subject of various research studies due to its potential as an intermediate in the synthesis of biologically active compounds. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl piperazine-1-carboxylate derivatives, which can be useful in understanding the chemistry of the compound .

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from various piperazine precursors. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, other derivatives have been synthesized using different starting materials and reactions, such as nucleophilic substitution, oxidation, halogenation, and elimination reactions . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of tert-butyl piperazine-1-carboxylate derivatives have been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using single-crystal X-ray diffraction and further analyzed using density functional theory (DFT) . These studies provide detailed information on bond lengths, angles, and molecular conformations, which are essential for understanding the chemical behavior of these compounds.

Chemical Reactions Analysis

The tert-butyl piperazine-1-carboxylate derivatives participate in various chemical reactions, which are crucial for their application as intermediates in the synthesis of target molecules. For instance, the presence of functional groups such as oxadiazole , pyrimidine , and dioxaborolan in the piperazine derivatives allows for further chemical transformations. These functional groups can undergo reactions such as amination , which is essential for the synthesis of biologically active benzimidazole compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the piperazine ring can affect these properties significantly. For example, the introduction of a fluorophenyl group or a bromopyridinyl group can alter the compound's reactivity and interaction with biological targets. Additionally, the intermolecular interactions observed in the crystal structures, such as hydrogen bonding and π-π stacking, can impact the compound's solid-state properties .

科学的研究の応用

Synthetic Chemistry Applications

The compound is instrumental in the synthesis of complex molecules, such as vandetanib, a drug used in cancer treatment. Vandetanib's synthesis involves several steps, including substitution, deprotection, and cyclization, where tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate plays a critical role. This demonstrates the compound's utility in creating high-value pharmaceuticals through intricate synthetic pathways, highlighting its commercial significance in manufacturing scale (W. Mi, 2015).

Pharmaceutical Research

Piperazine derivatives, including structures related to tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, are central to designing drugs with diverse therapeutic uses. These derivatives are found in medications addressing psychological disorders, cardiovascular diseases, and cancer, among others. Modifying the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, underscoring the versatility and importance of piperazine-based compounds in drug discovery and development (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Environmental Applications

Synthetic phenolic antioxidants (SPAs), which include structures similar to tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, are extensively used in industrial and commercial products to extend shelf life by retarding oxidative reactions. Studies on SPAs focus on their environmental occurrence, human exposure, and potential toxicity, suggesting the importance of developing novel SPAs with lower toxicity and environmental impact. This research direction points to the need for compounds that offer the benefits of SPAs while minimizing health and ecological risks (Runzeng Liu, S. Mabury, 2020).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended . In case of contact with skin or eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10-11H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETKWTAEPIGRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594525 |

Source

|

| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

CAS RN |

479226-10-3 |

Source

|

| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)